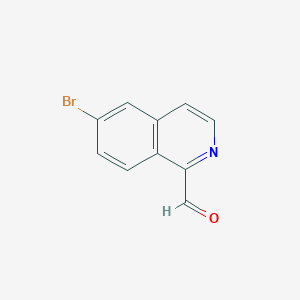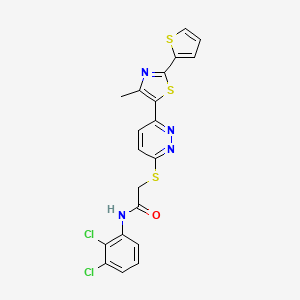
(2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine is a chiral amine that is commonly known as Dexmedetomidine. It is a potent sedative and analgesic agent that is used in clinical settings for the management of pain, anxiety, and sedation. Dexmedetomidine is a selective alpha-2 adrenergic receptor agonist that produces sedation and analgesia by inhibiting the release of norepinephrine from presynaptic neurons.
Mecanismo De Acción
Dexmedetomidine produces sedation and analgesia by selectively activating alpha-2 adrenergic receptors in the central nervous system. This results in the inhibition of norepinephrine release from presynaptic neurons, leading to decreased sympathetic activity and increased parasympathetic activity. Dexmedetomidine also activates alpha-2 adrenergic receptors in the locus coeruleus, leading to decreased release of norepinephrine and increased release of gamma-aminobutyric acid (GABA), which produces sedation.
Biochemical and Physiological Effects:
Dexmedetomidine produces sedation, analgesia, and anxiolysis without causing respiratory depression. It also has sympatholytic effects, leading to decreased heart rate, blood pressure, and cardiac output. Dexmedetomidine has been shown to have neuroprotective effects in animal models of ischemia-reperfusion injury, traumatic brain injury, and spinal cord injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dexmedetomidine is a useful tool for studying the role of alpha-2 adrenergic receptors in the central nervous system. It can be used to investigate the effects of alpha-2 adrenergic receptor activation on neurotransmitter release, neuronal excitability, and synaptic plasticity. However, Dexmedetomidine has limitations in terms of its selectivity for alpha-2 adrenergic receptors, as it can also activate alpha-1 adrenergic receptors at higher concentrations.
Direcciones Futuras
Future research on Dexmedetomidine could focus on its potential use in the treatment of neurological disorders such as stroke, traumatic brain injury, and spinal cord injury. Dexmedetomidine could also be investigated for its potential use in the treatment of opioid addiction and alcohol dependence. Further studies could also investigate the molecular mechanisms underlying the neuroprotective effects of Dexmedetomidine.
Métodos De Síntesis
Dexmedetomidine can be synthesized by the reaction of 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine with 2-methyl-2-propanol in the presence of a Lewis acid catalyst. The reaction produces a racemic mixture of Dexmedetomidine, which can be separated into its enantiomers using chiral chromatography.
Aplicaciones Científicas De Investigación
Dexmedetomidine has been extensively studied for its sedative and analgesic properties. It has been used in clinical settings for the management of pain, anxiety, and sedation in critically ill patients. Dexmedetomidine has also been investigated for its potential use in the treatment of opioid withdrawal syndrome, alcohol withdrawal syndrome, and delirium.
Propiedades
IUPAC Name |
(2R)-2-methyl-3-(4-propan-2-ylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTGLWCTQYPUCY-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

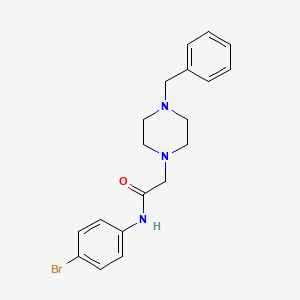
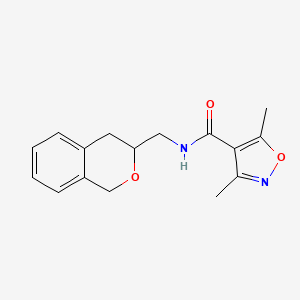
![(4Z)-4-[(3,5-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2422087.png)
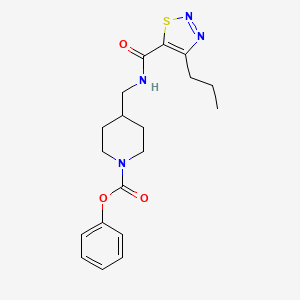
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2422090.png)
![2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422091.png)
![Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B2422093.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2422094.png)


![6-[2-amino-5-(2-bromophenoxy)-1H-pyrimidin-6-ylidene]-3-ethoxy-1-cyclohexa-2,4-dienone](/img/structure/B2422099.png)
